Mexedrone vs. Mephedrone: Divergent Monoamine Release Profile in Rat Brain Synaptosomes
Mexedrone displays a fundamentally distinct release profile compared to its parent compound mephedrone in a direct head-to-head experiment within the same publication. In rat brain synaptosome assays, mexedrone was completely inactive at releasing dopamine (DAT) and norepinephrine (NET), while mephedrone acted as a potent substrate-type releaser at DAT (EC₅₀ = 45 ± 6 nM) and NET (EC₅₀ = 58 ± 7 nM) [1]. For serotonin (SERT) release, mexedrone was approximately 15-fold less potent (EC₅₀ = 2,525 ± 560 nM) than mephedrone (EC₅₀ = 163 ± 30 nM) [1].
| Evidence Dimension | Monoamine release potency (EC₅₀) at DAT, NET, and SERT |
|---|---|
| Target Compound Data | DAT: inactive; NET: inactive; SERT: EC₅₀ = 2,525 ± 560 nM |
| Comparator Or Baseline | Mephedrone: DAT EC₅₀ = 45 ± 6 nM; NET EC₅₀ = 58 ± 7 nM; SERT EC₅₀ = 163 ± 30 nM |
| Quantified Difference | Mexedrone is completely inactive at DAT/NET; ~15-fold weaker at SERT vs. mephedrone |
| Conditions | Rat brain synaptosomes, [³H]MPP⁺ release for DAT/NET, [³H]5-HT release for SERT |
Why This Matters
For researchers studying structure-activity relationships of cathinone analogs, mexedrone serves as a critical negative control compound that isolates SERT-mediated serotonin release without the confounding DAT/NET activity characteristic of mephedrone.
- [1] McLaughlin G, Morris N, Kavanagh PV, et al. Table 2: Effects of test drugs on transporter-mediated release from rat brain synaptosomes. Drug Test Anal. 2017;9(3):358-368. PMID: 27524685. View Source
